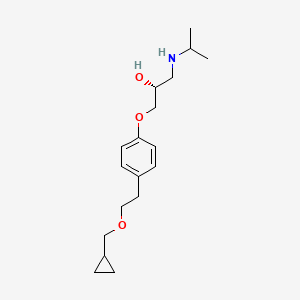![molecular formula C17H23NO4 B1233765 (3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate](/img/structure/B1233765.png)
(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-hydroxyhyoscyamine is a tertiary amine. It derives from an atropine. It is a conjugate base of a (6S)-6-hydroxyhyoscyaminium.
Scientific Research Applications
1. Synthesis and Derivatives
A study by Bremner, Smith, and Tarrant (1996) explores a Meisenheimer rearrangement approach to synthesize bridgehead hydroxylated tropane alkaloid derivatives, which includes compounds similar to (3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate. This process involves thermolysis, reductive N-O ring cleavage, hydrogenation, oxidation, and deprotection steps (Bremner, Smith, & Tarrant, 1996).
2. Tropane Alkaloid Synthesis
Another research by Rumbo et al. (1996) focuses on 3-hydroxy-4-pyrones as precursors for the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, essential for the divergent conversion to various natural and non-natural tropane alkaloids (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
3. Cytotoxic Evaluation
Research on a new tropane alkaloid with structural similarities to (3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate was conducted by Sena-Filho et al. (2010). They evaluated the cytotoxicity of the compound against several cell lines, finding no inhibition of cell viability at specific concentrations (Sena-Filho et al., 2010).
4. Synthesis and Biological Activity
Romanelli et al. (1993) synthesized a series of aryl tropanyl esters and amides, including molecules related to (3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate, and evaluated their antinociceptive activity. They found certain derivatives exhibited potent pain threshold increase (Romanelli et al., 1993).
5. Monoamine Transporter Affinity
Krunic et al. (2005) synthesized a series of 3-aryl-tropanes, demonstrating affinity and selectivity for monoamine transporters. This research is relevant to understanding the interaction of compounds like (3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate with neurological receptors (Krunic, Mariappan, Reith, & Dunn, 2005).
properties
Product Name |
(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12-,13-,14?,15+,16-/m0/s1 |
InChI Key |
WTQYWNWRJNXDEG-VXUTWAGNSA-N |
Isomeric SMILES |
CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



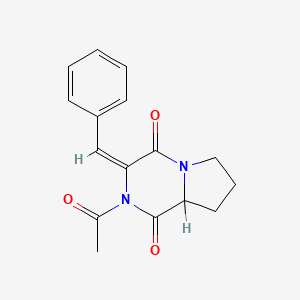
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
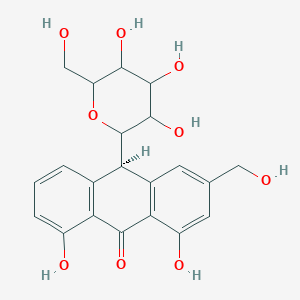
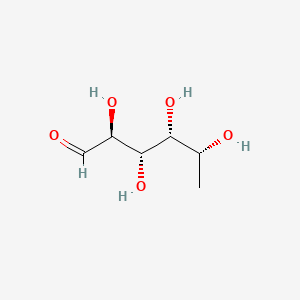
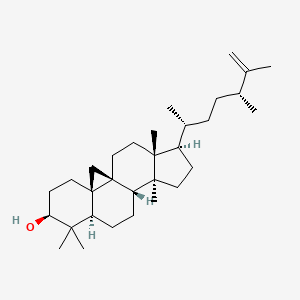
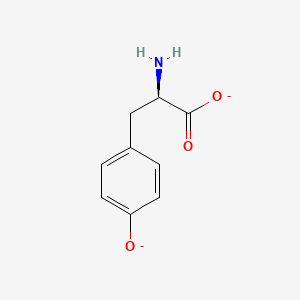
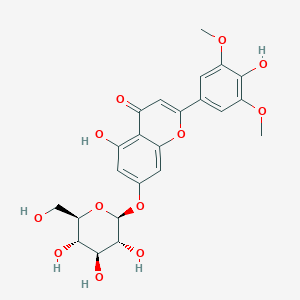
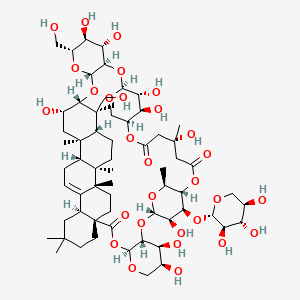
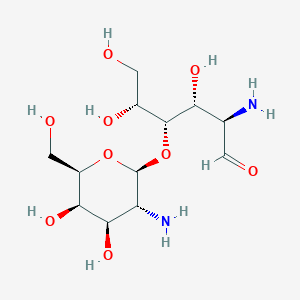
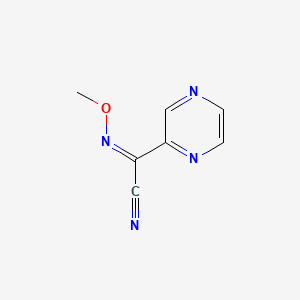
![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide](/img/structure/B1233706.png)
